molecular formula C20H27N3O4S B12446449 4-methyl-N'-[3-oxo-2-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-isoindol-1-yl]benzenesulfonohydrazide

4-methyl-N'-[3-oxo-2-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-isoindol-1-yl]benzenesulfonohydrazide

Cat. No.: B12446449
M. Wt: 405.5 g/mol
InChI Key: GPGFPGNVTVIYTK-UHFFFAOYSA-N
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Description

4-methyl-N’-[3-oxo-2-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-isoindol-1-yl]benzenesulfonohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N’-[3-oxo-2-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-isoindol-1-yl]benzenesulfonohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-methylbenzenesulfonohydrazide with an appropriate isoindoline derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N’-[3-oxo-2-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-isoindol-1-yl]benzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

4-methyl-N’-[3-oxo-2-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-isoindol-1-yl]benzenesulfonohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N’-[3-oxo-2-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-isoindol-1-yl]benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N’-[3-oxo-2-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-isoindol-1-yl]benzenesulfonohydrazide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H27N3O4S

Molecular Weight

405.5 g/mol

IUPAC Name

4-methyl-N'-[3-oxo-2-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-isoindol-1-yl]benzenesulfonohydrazide

InChI

InChI=1S/C20H27N3O4S/c1-14-8-10-16(11-9-14)28(25,26)22-21-19-17-6-2-3-7-18(17)20(24)23(19)13-15-5-4-12-27-15/h8-11,15,19,21-22H,2-7,12-13H2,1H3

InChI Key

GPGFPGNVTVIYTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC2C3=C(CCCC3)C(=O)N2CC4CCCO4

Origin of Product

United States

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